8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-dione derivative characterized by a 4-ethylpiperazine methyl group at position 8, a 2-oxo-2-phenylethyl chain at position 7, and methyl groups at positions 1 and 3 (Figure 1). Its molecular formula is C₂₃H₂₉N₇O₃, with a molecular weight of 463.53 g/mol.
Properties
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-4-26-10-12-27(13-11-26)15-18-23-20-19(21(30)25(3)22(31)24(20)2)28(18)14-17(29)16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNHDFSBLYSKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CHEMBL1504752, also known as 8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione, primarily targets the enzyme Aldehyde dehydrogenase 1A1 (ALDH1A1) . ALDH1A1 is a key enzyme involved in the oxidation of aldehydes to their corresponding carboxylic acids and plays a crucial role in cellular detoxification processes.
Biochemical Pathways
The inhibition of ALDH1A1 by CHEMBL1504752 affects the aldehyde metabolism pathway. ALDH1A1 is responsible for the oxidation of aldehydes, and its inhibition can lead to the accumulation of these compounds, potentially causing cellular damage.
Result of Action
The inhibition of aldh1a1 can disrupt normal cellular processes and potentially lead to cellular damage.
Action Environment
Environmental factors can influence the action, efficacy, and stability of CHEMBL1504752. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with ALDH1A1. .
Biological Activity
8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine derivative class. Its molecular formula is C22H28N6O3, and it has a molecular weight of approximately 404.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The compound's structure features multiple functional groups that significantly influence its biological activity. The following table summarizes its key properties:
| Property | Data |
|---|---|
| Molecular Formula | C22H28N6O3 |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethylpurine-2,6-dione |
| InChI Key | HBAQYPYDRFILMT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC |
The biological activity of this compound primarily involves its interaction with specific biological macromolecules. Studies suggest that it may modulate receptor activity or inhibit certain enzymes, leading to various pharmacological effects. Notably, it has exhibited hypotensive activity and a weak affinity for α1- and α2-adrenoreceptors.
Pharmacological Effects
Research indicates that this compound may have applications in treating conditions related to cardiovascular health due to its hypotensive properties. Its ability to interact with adrenergic receptors suggests potential use in managing blood pressure and related disorders.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Hypotensive Activity : A study demonstrated that the compound effectively reduced blood pressure in animal models, indicating its potential as an antihypertensive agent.
- Receptor Interaction : Investigations into its binding affinity revealed a weak interaction with adrenergic receptors, which may contribute to its pharmacological profile.
- Synthetic Routes : The synthesis of this compound involves several key steps utilizing readily available precursors, which enhances its feasibility for pharmaceutical development.
Toxicity and Safety Profile
Preliminary assessments indicate that the compound exhibits low toxicity levels in vitro and in vivo studies. However, comprehensive toxicological evaluations are necessary to establish a complete safety profile before clinical applications can be considered.
Comparison with Similar Compounds
8-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Key Difference : The 4-ethylpiperazine group is replaced with a 4-(2-hydroxyethyl)piperazine.
- Biological Relevance: Hydroxyethyl substitution is associated with enhanced adenosine receptor affinity in related purine derivatives .
8-{[4-(2-Furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione
- Key Difference : A furoyl group replaces the ethyl group on the piperazine ring, and position 7 has a 3-methylbutyl chain.
- Impact : The furoyl group introduces aromaticity and electron-withdrawing effects, altering pharmacokinetics. The 3-methylbutyl chain at position 7 may enhance lipophilicity (logP +1.2 vs. the target compound).
- Synthetic Accessibility : Requires additional acylation steps, increasing synthesis complexity .
Substituent Variations at Position 7
7-(2-Hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 333305-37-6)
- Key Difference : The 2-oxo-2-phenylethyl group is replaced with a hydroxy-tolyloxypropyl chain.
- Impact : The bulky o-tolyloxy group may sterically hinder target binding but improve metabolic resistance. The hydroxy group enhances solubility (aqueous solubility: 12 µM vs. 5 µM for the target compound).
- Therapeutic Potential: Similar structures show β-adrenergic receptor modulation .
7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-8-(3-nitropiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (LINA-D10)
- Key Difference : A nitro-piperidine group at position 8 and a butynyl chain at position 6.
- Impact : The nitro group increases oxidative stability but may introduce toxicity risks. Butynyl chains are linked to prolonged half-lives in antidiabetic drugs like linagliptin .
Core Structural Modifications
8-Butyl-1-methyl-7-(2-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (46)
1,7-Dimethyl-8-(methylsulfonyl)-1H-purine-2,6(3H,7H)-dione (7)
- Key Difference : A methylsulfonyl group replaces the piperazine-methyl moiety.
- Impact : Sulfonyl groups improve electrophilicity, facilitating covalent binding to cysteine residues in enzymes.
- Stability : Higher susceptibility to hydrolysis compared to piperazine derivatives .
Comparative Data Table
Research Findings and Implications
- Piperazine Modifications : Ethyl and hydroxyethyl groups balance solubility and permeability, while furoyl or nitro groups introduce metabolic challenges .
- Position 7 Chains : Bulky arylalkyl groups (e.g., 2-oxo-2-phenylethyl) enhance target engagement but may reduce bioavailability. Hydrophilic chains improve solubility but require formulation optimization .
- Core Rigidity : Fused imidazo-purine-diones exhibit superior kinase selectivity, suggesting structural optimization pathways for the target compound .
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core followed by introduction of the 4-ethylpiperazine and phenylethyl substituents. Key steps include:
- Nucleophilic substitution for attaching the piperazine moiety, requiring anhydrous conditions and catalysts like NaH in DMF .
- Protection/deprotection strategies to prevent unwanted side reactions during alkylation of the purine nitrogen atoms .
- Optimization of reaction conditions : Temperature (60–80°C for amination steps) and solvent polarity (DMF or THF) significantly impact yield and purity . Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical .
Advanced: How can structural analogs with modified piperazine substituents inform SAR studies for this compound?
Answer:
Comparative structure-activity relationship (SAR) studies should focus on:
- Systematic variation of substituents : Replace the 4-ethyl group with methyl, methoxyphenyl, or benzyl groups to assess impact on receptor binding .
- Biological assays : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to quantify affinity changes. For example, methoxyphenyl analogs show enhanced neuroactivity, while ethyl groups improve metabolic stability .
- Computational docking : Tools like AutoDock Vina can predict binding modes of analogs to targets like 5-HT₁A receptors, highlighting steric and electronic effects of substituents .
Basic: Which analytical techniques are most reliable for confirming structural integrity?
Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., piperazine CH₂ at δ 2.5–3.5 ppm, purine CH₃ at δ 3.1–3.3 ppm) and confirm substitution patterns .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 413.2) and fragment patterns .
- IR spectroscopy : Detect carbonyl stretches (1700–1750 cm⁻¹) and amine/phenyl vibrations to rule out byproducts .
Advanced: How can researchers resolve contradictions in reported biological activities of similar compounds?
Answer:
- Meta-analysis of published data : Compare results across studies using standardized assay conditions (e.g., IC₅₀ values for enzyme inhibition under pH 7.4 buffers) .
- Control experiments : Test compounds side-by-side in the same assay system to isolate substituent effects (e.g., ethyl vs. methylpiperazine on adenosine receptor binding) .
- Dose-response curves : Use nonlinear regression to assess potency differences and validate statistical significance (p < 0.05 via ANOVA) .
Basic: How does the 4-ethylpiperazine moiety influence solubility and bioavailability?
Answer:
- LogP calculations : The ethyl group reduces polarity compared to methoxyphenyl analogs, increasing logP (~2.1 vs. 1.5) and enhancing membrane permeability .
- Solubility testing : Use shake-flask methods in PBS (pH 7.4) to measure aqueous solubility (<10 µM typical for lipophilic piperazine derivatives) .
- Salt formation : Improve solubility via hydrochloride salts (e.g., protonation of the piperazine nitrogen) .
Advanced: What mechanistic studies are recommended to probe covalent interactions with biological targets?
Answer:
- Kinetic assays : Monitor time-dependent inhibition of target enzymes (e.g., kinases) to distinguish reversible vs. irreversible binding .
- Mass spectrometry : Detect covalent adducts (e.g., +78 Da shifts from Michael addition to cysteine residues) .
- Mutagenesis : Replace nucleophilic residues (e.g., Cys→Ala in the active site) to confirm binding specificity .
Basic: What in vitro models are suitable for preliminary neuroactivity screening?
Answer:
- Cell-based assays : Use SH-SY5Y or PC12 cells for dopamine/serotonin receptor modulation, measuring cAMP levels via ELISA .
- Calcium flux assays : Employ FLIPR® systems to monitor GPCR activation in real-time .
- CYP450 inhibition screening : Assess metabolic stability using human liver microsomes and LC-MS quantification .
Advanced: How can computational methods prioritize analogs for synthesis?
Answer:
- Virtual screening : Use ChemAxon or Schrödinger Suite to predict physicochemical properties (e.g., CNS MPO scores >4 for blood-brain barrier penetration) .
- QSAR modeling : Train models on existing bioactivity data (e.g., pIC₅₀ vs. topological polar surface area) to forecast potent derivatives .
- ADMET prediction : Tools like SwissADME estimate hepatotoxicity risks and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
